Methyl 3,5-dibromo-4-fluorophenylacetate
CAS No.: 1806346-00-8
Cat. No.: VC2754297
Molecular Formula: C9H7Br2FO2
Molecular Weight: 325.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806346-00-8 |
|---|---|
| Molecular Formula | C9H7Br2FO2 |
| Molecular Weight | 325.96 g/mol |
| IUPAC Name | methyl 2-(3,5-dibromo-4-fluorophenyl)acetate |
| Standard InChI | InChI=1S/C9H7Br2FO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4H2,1H3 |
| Standard InChI Key | GIJQURNDRBLYCT-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=C(C(=C1)Br)F)Br |
| Canonical SMILES | COC(=O)CC1=CC(=C(C(=C1)Br)F)Br |
Introduction
Methyl 3,5-dibromo-4-fluorophenylacetate is an organic compound with the molecular formula C₉H₇Br₂FO₂. It belongs to the category of halogenated organic compounds, characterized by a phenylacetate structure where the phenyl ring is substituted with two bromine atoms and one fluorine atom . This compound is notable for its potential applications in chemistry, biology, and medicine, serving as an intermediate in the synthesis of more complex organic molecules and exhibiting biological activities such as antimicrobial and anticancer properties.
Synthesis
The synthesis of methyl 3,5-dibromo-4-fluorophenylacetate typically involves the esterification of 3,5-dibromo-4-fluorophenylacetic acid with methanol. This reaction is facilitated by a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion to the ester. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield.
Analytical Techniques and Characterization
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to characterize the physical and chemical properties of methyl 3,5-dibromo-4-fluorophenylacetate. These methods provide detailed information about the compound's molecular structure and purity.
Applications and Biological Activities
Methyl 3,5-dibromo-4-fluorophenylacetate has several scientific uses, particularly in the synthesis of complex organic molecules. Its unique substitution pattern enhances its suitability for various applications compared to similar compounds lacking fluorine or with different halogen substituents. The presence of bromine and fluorine atoms enhances its binding affinity to molecular targets such as enzymes or receptors, making it a candidate for further exploration in drug development and therapeutic applications.
Data and Research Findings
While specific data tables for methyl 3,5-dibromo-4-fluorophenylacetate are not readily available in the provided sources, research findings indicate that halogenated compounds like this one are of interest due to their potential biological activities and synthetic versatility. For example, studies on related compounds have shown tolerance to diverse functional groups, including halides like fluorine, chlorine, and bromine, which is beneficial for further functionalization reactions .
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